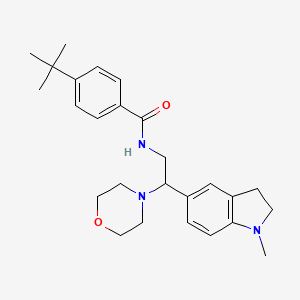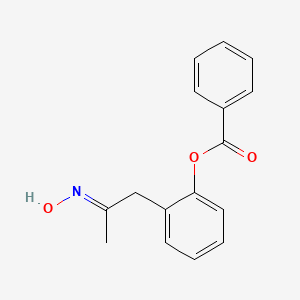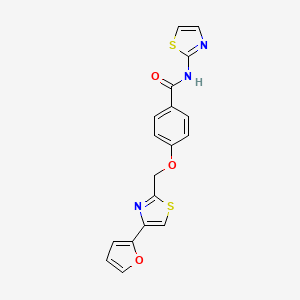![molecular formula C16H13N5O2S B2443485 N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 2034288-53-2](/img/structure/B2443485.png)
N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a complex organic molecule that stands out for its multi-functional groups and potential biological and chemical activities. This compound belongs to the class of heterocyclic aromatic organic compounds, containing furan, pyrazole, benzo[c][1,2,5]thiadiazole, and carboxamide moieties. Its unique structure makes it a candidate for various applications in scientific research, particularly in chemistry, biology, and materials science.
Mecanismo De Acción
Target of Action
Compounds based on the benzo[c][1,2,5]thiadiazole (btz) motif, which is a part of this compound, have been extensively researched for use in photovoltaics or as fluorescent sensors .
Mode of Action
It is known that btz-based compounds can act as electron acceptors . By varying the donor groups while keeping the BTZ acceptor group the same, it is possible to systematically modify the optoelectronic and photophysical properties of these compounds .
Biochemical Pathways
Btz-based compounds have been used as photocatalysts . These photocatalysts were validated using a Minisci-type decarboxylative alkylation of electron-deficient heteroarenes as a test reaction .
Result of Action
Btz-based compounds have been used as photocatalysts, implying that they can facilitate chemical reactions by absorbing light .
Action Environment
The use of light as a “traceless” reagent has been discussed in the context of btz-based compounds .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide generally involves multiple steps, starting with the preparation of the core heterocyclic structures followed by their coupling and functionalization:
Preparation of 4-(furan-3-yl)-1H-pyrazole: This involves the cyclization of a suitable hydrazine derivative with a furanyl acetone.
Benzo[c][1,2,5]thiadiazole-5-carboxamide synthesis: This can be prepared through the reaction of 2-aminobenzenethiol with carboxylic acid derivatives under oxidative conditions.
Coupling Reaction: The final product is obtained through a coupling reaction between 4-(furan-3-yl)-1H-pyrazole and benzo[c][1,2,5]thiadiazole-5-carboxamide using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods: On an industrial scale, optimizing these reaction conditions for yield and purity is crucial. Key factors include solvent choice, temperature control, and reaction time. High-performance liquid chromatography (HPLC) is typically employed to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The furan and pyrazole rings can undergo oxidation under specific conditions, leading to quinone-like structures.
Reduction: The compound can be reduced at the carboxamide group to amines or alcohols, depending on the reducing agents.
Substitution: Electrophilic or nucleophilic substitution can occur on the aromatic rings.
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, nitro compounds, alkylating agents.
Oxidation of furan or pyrazole rings typically forms quinone-like structures.
Reduction leads to amine or alcohol derivatives.
Substitution results in halogenated, nitro, or alkylated derivatives.
Aplicaciones Científicas De Investigación
Chemistry: In synthetic chemistry, N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is explored for its role in:
Catalysis: As a ligand in metal-catalyzed reactions.
Organic Synthesis: As an intermediate in the synthesis of more complex molecules.
Drug Discovery: Potential as a pharmacophore in drug design due to its multiple binding sites.
Bioactivity Studies: Investigated for anti-cancer, anti-inflammatory, and antimicrobial properties.
Materials Science: Used in the design of organic semiconductors and optoelectronic devices.
Sensors: As a component in chemical sensors due to its specific reactivity.
Comparación Con Compuestos Similares
Similar Compounds:
4-(furan-2-yl)pyrazole: Shares the furan-pyrazole framework but lacks the benzo[c][1,2,5]thiadiazole.
Benzo[c][1,2,5]thiadiazole derivatives: Often have similar electronic properties but may differ in biological activity.
Other carboxamides: Can vary significantly in their biochemical interactions depending on the attached groups.
Uniqueness: What sets N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide apart is its multi-functional nature, combining several reactive sites within one molecule, making it highly versatile for diverse applications.
And there you have it—a deep dive into the fascinating world of this compound!
Propiedades
IUPAC Name |
N-[2-[4-(furan-3-yl)pyrazol-1-yl]ethyl]-2,1,3-benzothiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N5O2S/c22-16(11-1-2-14-15(7-11)20-24-19-14)17-4-5-21-9-13(8-18-21)12-3-6-23-10-12/h1-3,6-10H,4-5H2,(H,17,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJQJXGLFNPLRHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NSN=C2C=C1C(=O)NCCN3C=C(C=N3)C4=COC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(6-ethylbenzo[d]thiazol-2-yl)-4-(furan-2-carbonyl)-5-(furan-2-yl)-3-hydroxy-1H-pyrrol-2(5H)-one](/img/structure/B2443407.png)

![4-Chloro-2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2443411.png)



![2-{[1-(2,3-Dimethoxybenzoyl)piperidin-4-yl]oxy}-5-methylpyrimidine](/img/structure/B2443416.png)

![1-[(3,4-Dimethoxyphenyl)methyl]-2,6,6-trimethyl-5,7-dihydroindol-4-one](/img/structure/B2443420.png)
![4-chloro-N-[4-({4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]benzamide](/img/structure/B2443422.png)



